![molecular formula C17H23FN2O2 B2361511 tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 858351-40-3](/img/structure/B2361511.png)
tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Description
“tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a heterocyclic compound . It is also known as TFPCL. The compound has a molecular formula of C17H23FN2O2 and a molecular weight of 306.381 .
Molecular Structure Analysis
The InChI code for “tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is 1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Derivatives
- tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate and its derivatives have been synthesized for applications targeting GPCR (G-protein-coupled receptors). A convenient synthesis method of 1′-H-spiro-(indoline-3,4′-piperidine) derivatives was developed, which can be used as templates for synthesizing compounds aimed at GPCR targets (Xie, Huang, Fang, & Zhu, 2004).
Application in c-Met/ALK Inhibitors
- These compounds have been utilized in the development of potent and selective c-Met/ALK dual inhibitors, demonstrating significant tumor growth inhibition in specific cancer models (Li, Wu, Tian, Zhang, & Wu, 2013).
Efficient Synthesis Methods
- An efficient and scalable synthesis approach for spirocyclic oxindole analogues, including tert-butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate, has been described. This method is crucial for creating compounds for further selective derivation (Teng, Zhang, & Mendonça, 2006).
Synthesis of Spiropiperidine Lactam Inhibitors
- Spiropiperidine lactam-based inhibitors, utilizing similar compounds, have been synthesized. These are important for developing acetyl-CoA carboxylase inhibitors (Huard et al., 2012).
Development of Antidepressants
- Some derivatives have shown potential as antidepressants. For instance, a series of 1-arylspiro[indoline-3,4'-piperidine]s demonstrated notable antidepressant activity in specific tests (Ong et al., 1983).
X-Ray Studies
- X-ray studies have been conducted on tert-butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate derivatives, providing insights into their molecular structure and potential applications (Didierjean et al., 2004).
Intramolecular Oxidative Coupling Reaction
- An intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls, using tert-butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate, has been reported for synthesizing biologically active compounds (Sugimoto et al., 2023).
Synthesis of Spiro[indoline-3,4'-pyridin]-2-yl Carbamates
- A synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl carbamate using similar compounds was developed, indicating its broad applicability in synthesizing bioactive indole alkaloids (Liang et al., 2020).
properties
IUPAC Name |
tert-butyl 6-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOFAQAYQOGIRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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